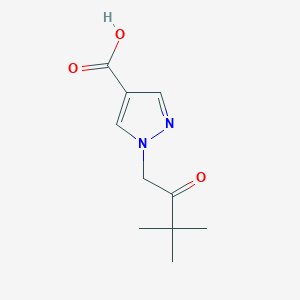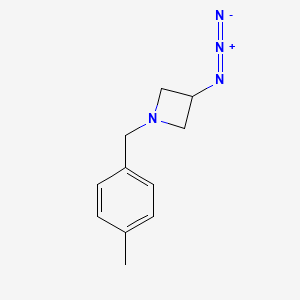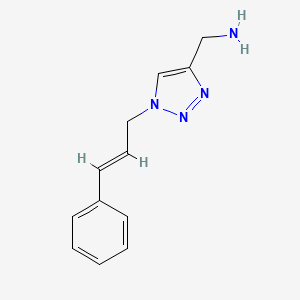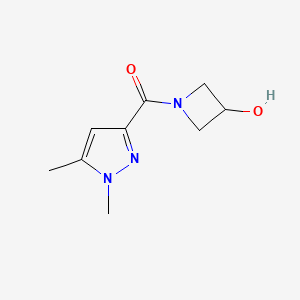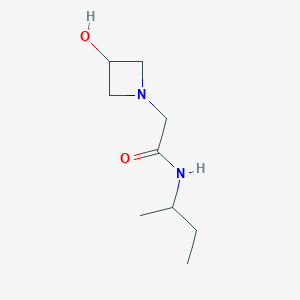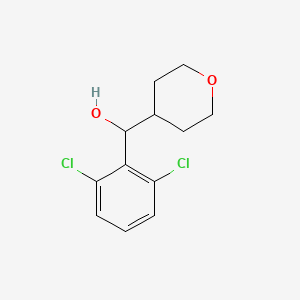
(2,6-Dichlorophenyl)(oxan-4-yl)methanol
Vue d'ensemble
Description
(2,6-Dichlorophenyl)(oxan-4-yl)methanol is a useful research compound. Its molecular formula is C12H14Cl2O2 and its molecular weight is 261.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Photoredox Catalysis Studies
The compound (2,6-Dichlorophenyl)(oxan-4-yl)methanol is relevant in photoredox catalysis research. A study by Senz and Gsponer (1995) investigated the electron-transfer quenching of tris(2,2′-bipyridine)ruthenium(II) by dichlorophenol derivatives, including 2,6-dichlorophenol, in methanol solutions. This research provides insights into the photoredox behaviors of similar dichlorophenol compounds (Senz & Gsponer, 1995).
2. Protecting Group for Carboxylic Acids
Kurosu et al. (2007) described the use of a similar compound, (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, as an acid- and base-stable protecting group for carboxylic acids. This compound was found to be stable to a variety of chemical conditions and can be deprotected by a solvolytic displacement reaction (Kurosu, Biswas, Narayanasamy, & Crick, 2007).
3. Microbial Degradation of Chlorinated Phenols
In the field of environmental chemistry, Häggblom et al. (1993) explored the methanogenic degradation of chlorinated phenols, including 2,6-dichlorophenol. Their study revealed the sequential dechlorination and mineralization of these compounds under specific microbial conditions (Häggblom, Rivera, & Young, 1993).
4. Synthesis of Chiral Intermediates
A study by Ni, Zhou, and Sun (2012) reported the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate related to this compound, using microbial cells. This research contributes to the development of methods for synthesizing chiral intermediates in pharmaceuticals (Ni, Zhou, & Sun, 2012).
5. Biodegradation Studies
Chudoba et al. (1989) conducted studies on the biodegradation of dichlorophenols, like 2,4-dichlorophenol, which shares structural similarities with this compound. This research provides valuable information on the environmental fate and microbial breakdown of chlorinated phenolic compounds (Chudoba, Alboková, Lentge, & Kümmel, 1989).
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)-(oxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c13-9-2-1-3-10(14)11(9)12(15)8-4-6-16-7-5-8/h1-3,8,12,15H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWNBRUEJQVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=C(C=CC=C2Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




